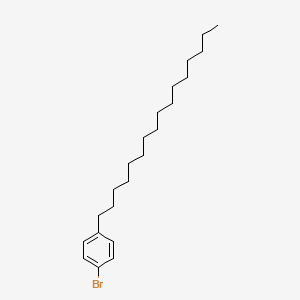![molecular formula C17H11N3O3 B3252798 2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 219611-74-2](/img/structure/B3252798.png)
2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione
Descripción general
Descripción
The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, ataluren is used for the treatment of Duchenne muscular dystrophy and other diseases caused by nonsense mutations . Azilsartan is applied for hypertension medication, and opicapone was approved as adjunctive therapy of Parkinson disease .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, what is actively employed in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific 1,2,4-oxadiazole derivative would depend on its exact structure. For example, one derivative, 4-Chloro-2-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline, is a beige powder with a melting point of 185–187°C .Mecanismo De Acción
Target of Action
The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . .
Mode of Action
1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been used in the treatment of various diseases, suggesting they may interact with multiple biochemical pathways .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PBOX-15 has several advantages for lab experiments. It exhibits potent anti-cancer activity against a variety of cancer cell lines, making it a valuable tool for studying cancer biology. It also exhibits immunomodulatory properties, which makes it useful for studying the immune system's response to various stimuli.
However, PBOX-15 also has some limitations for lab experiments. It is a synthetic compound that requires specialized equipment and expertise for its synthesis. It is also relatively expensive, which may limit its use in some research settings.
Direcciones Futuras
There are several future directions for the study of PBOX-15. One potential direction is the development of more efficient synthesis methods that can reduce the cost and complexity of producing PBOX-15. Another direction is the study of PBOX-15's potential use in combination with other anti-cancer agents to enhance its efficacy.
In addition, further research is needed to fully understand the mechanism of action of PBOX-15 and its potential use in other scientific research applications, such as immunology and neuroscience. The study of PBOX-15 may lead to the development of new therapies for cancer and other diseases, as well as a better understanding of the immune system and the brain.
Aplicaciones Científicas De Investigación
PBOX-15 has been extensively studied for its potential use in cancer therapy. It has been found to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. PBOX-15 works by inducing apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells by interfering with their DNA synthesis.
PBOX-15 has also been studied for its potential use in immunology. It has been found to exhibit immunomodulatory properties, which means that it can modulate the immune system's response to various stimuli. PBOX-15 has been found to enhance the activity of natural killer cells, which play a critical role in the body's defense against cancer and viral infections.
In neuroscience, PBOX-15 has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been found to exhibit neuroprotective properties, which means that it can protect the brain cells from damage caused by oxidative stress and inflammation.
Propiedades
IUPAC Name |
2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3/c21-16-12-8-4-5-9-13(12)17(22)20(16)10-14-18-15(19-23-14)11-6-2-1-3-7-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKAAXBPTLCJPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


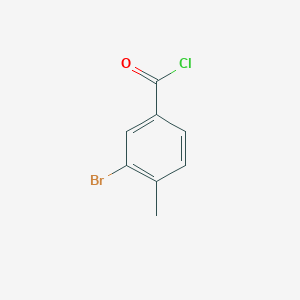
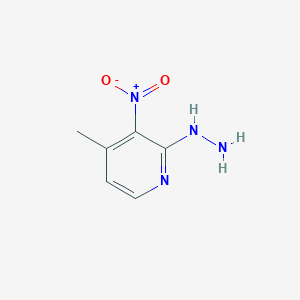

![Methyl 3-[(4-methylphenyl)amino]propanoate](/img/structure/B3252735.png)
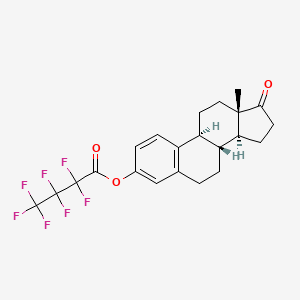


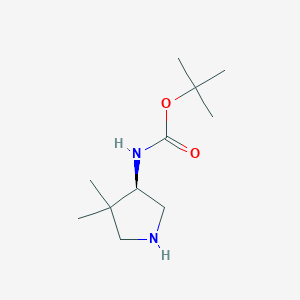
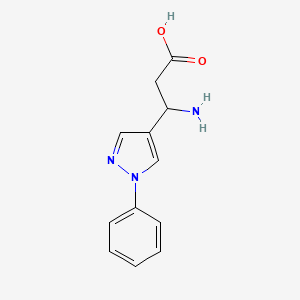
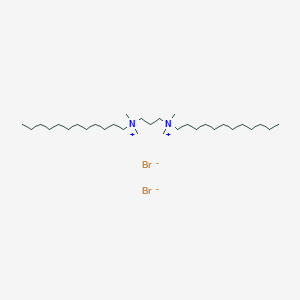

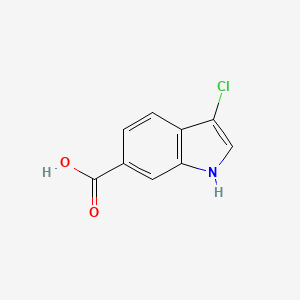
![3-[2-(2,5-Dimethylthiophen-3-yl)cyclopent-1-en-1-yl]-2,5-dimethylthiophene](/img/structure/B3252790.png)
